molecular formula C20H25N3O2 B1682606 Pimelic Diphenylamide 106 CAS No. 937039-45-7

Pimelic Diphenylamide 106

Cat. No. B1682606
M. Wt: 339.4 g/mol
InChI Key: WTKBRPXPNAKVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimelic Diphenylamide 106, also known as RGFA-8 or TC-H 106, is a slow, tight-binding inhibitor of class I HDAC (HDAC 1, 2, and 3), demonstrating no activity against class II HDACs . It has IC50 values of 150 nM, 760nM, and 370 nM for HDAC 1, 2, and 3, respectively . It has a molecular weight of 339.43 and its molecular formula is C20H25N3O2 .


Molecular Structure Analysis

The molecular structure of Pimelic Diphenylamide 106 consists of 20 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases or literature.


Chemical Reactions Analysis

Pimelic Diphenylamide 106 is known to inhibit HDACs 1, 2, and 3, although the inhibition for these enzymes occurs through different mechanisms . More detailed information about its chemical reactions with these enzymes can be found in specialized biochemical literature.


Physical And Chemical Properties Analysis

Pimelic Diphenylamide 106 has a molecular weight of 339.4 g/mol . It is a solid substance with a white to beige color . It is soluble in DMSO .

Scientific Research Applications

HDAC Inhibition and Potential Therapeutics

Pimelic Diphenylamide 106 (PD106) has been identified as a class I histone deacetylase (HDAC) inhibitor, demonstrating no activity against class II HDACs. It is a slow, tight-binding inhibitor of HDACs 1, 2, and 3, with a preference towards HDAC3. This attribute makes PD106 a potential therapeutic agent in treating neurodegenerative diseases like Friedreich's ataxia and Huntington's disease, as evidenced by its efficacy in cell-based and mouse models for these diseases (Chou, Herman, & Gottesfeld, 2008).

Gene Regulation in Friedreich's Ataxia

In Friedreich's ataxia (FRDA), a neurodegenerative condition, the use of pimelic diphenylamide HDAC inhibitors, including PD106, has shown promising results. These compounds are capable of decondensing the chromatin structure at the FXN gene and restoring frataxin levels in FRDA patient cells and in FRDA mouse models. Such findings support the pre-clinical development of PD106-based therapies for FRDA (Rai et al., 2010).

HDAC Selectivity and Binding Mode

Further research on pimelic diphenylamide HDAC inhibitors, such as PD106, has focused on their HDAC subtype selectivity and cellular activity. The unique action of these compounds, compared to hydroxamic acid-based HDAC inhibitors, arises from their slow-on/slow-off kinetics of binding, predominantly to HDAC3. This results in a distinct pharmacological profile and possibly reduced toxicity, although challenges in their physicochemical properties and metabolic stability have been noted (Beconi et al., 2012).

Target Identification and Mechanism of Action

Chemical probes based on pimelic diphenylamide have been utilized to identify HDAC enzymes targeted by these inhibitors. Studies have shown HDAC3 as a high-affinity target, highlighting a specific role for HDAC3 in gene silencing in Friedreich's ataxia. These findings are crucial for understanding the mechanism of action of PD106 and related compounds in FRDA and possibly other neurodegenerative diseases (Xu et al., 2009).

Therapeutic Effects in Huntington's Disease

In the context of Huntington's disease, studies have shown that PD106 can improve motor performance, overall appearance, and body weight in symptomatic transgenic mice models. This improvement is associated with significant attenuation of brain-size decline and striatal atrophy, suggesting the potential therapeutic value of PD106 in treating Huntington's disease (Thomas et al., 2008).

Cardioprotective Properties

PD106 has also been investigated for its cardioprotective properties. In a study, the administration of PD106 in mice models of myocardial infarction resulted in significant improvements in left ventricular ejection fraction and attenuation of adverse post-myocardial infarction remodeling. These findings indicate that PD106 and similar HDAC inhibitors may offer new therapeutic avenues in cardiology (Kasiganesan et al., 2012).

properties

IUPAC Name

N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKBRPXPNAKVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581754
Record name N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimelic Diphenylamide 106

CAS RN

937039-45-7
Record name N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pimelic Diphenylamide 106
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pimelic Diphenylamide 106
Reactant of Route 3
Reactant of Route 3
Pimelic Diphenylamide 106
Reactant of Route 4
Reactant of Route 4
Pimelic Diphenylamide 106
Reactant of Route 5
Reactant of Route 5
Pimelic Diphenylamide 106
Reactant of Route 6
Reactant of Route 6
Pimelic Diphenylamide 106

Citations

For This Compound
204
Citations
CJ Chou, D Herman, JM Gottesfeld - Journal of Biological Chemistry, 2008 - ASBMB
Histone deacetylase (HDAC) inhibitors, including various benzamides and hydroxamates, are currently in clinical development for a broad range of human diseases, including cancer …
Number of citations: 222 www.jbc.org
H Lee, HJ Kim, DK Choi, EA Ko, JH Choi… - Pharmacology …, 2023 - Wiley Online Library
… The results demonstrated, that treatment with pimelic diphenylamide 106 (TC-H 106), a class I HDACi, increased VMAT2 expression in both the SH-SY5Y cells and mouse brain. The …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
H Lu, PJ Tonge - Current opinion in chemical biology, 2010 - Elsevier
… For pimelic diphenylamide 106, which has a dissociation constant of 14 nM for histone … in Figure 1 represents the interaction of pimelic diphenylamide 106 with an off-target protein, then …
Number of citations: 464 www.sciencedirect.com
M Rai, E Soragni, CJ Chou, G Barnes, S Jones… - PloS one, 2010 - journals.plos.org
Background Friedreich's ataxia (FRDA), the most common recessive ataxia in Caucasians, is due to severely reduced levels of frataxin, a highly conserved protein, that result from a …
Number of citations: 164 journals.plos.org
SM Aboukhatwa, TW Hanigan, J Neerasa, TY Taha… - Cancer Research, 2018 - AACR
… characterize HDAC isoform selectivity of the commonly used in pre-clinical and clinical research non-selective and selective inhibitors: SAHA, panobinostat, pimelic diphenylamide 106, …
Number of citations: 0 aacrjournals.org
M Beconi, O Aziz, K Matthews, L Moumné, C O'Connell… - 2012 - journals.plos.org
Histone deacetylase (HDAC) inhibitors have received considerable attention as potential therapeutics for a variety of cancers and neurological disorders. Recent publications on a class …
Number of citations: 38 journals.plos.org
C Xu, E Soragni, CJ Chou, D Herman, HL Plasterer… - Chemistry & biology, 2009 - cell.com
We recently identified a class of pimelic diphenylamide histone deacetylase (HDAC) inhibitors that show promise as therapeutics in the neurodegenerative diseases Friedreich's ataxia (…
Number of citations: 138 www.cell.com
Y Kobayashi, C Gélinas… - The Journal of General …, 2017 - ncbi.nlm.nih.gov
… Nevertheless, the HDACis with benzamide functional groups, such as MS-275 and chidamide at 2 µM as well as chidamide and pimelic diphenylamide 106 at 20 µM, displayed …
Number of citations: 22 www.ncbi.nlm.nih.gov
M Beconi, O Aziz, K Matthews, L Moumné, C O'Connell - 2012 - academia.edu
Histone deacetylase (HDAC) inhibitors have received considerable attention as potential therapeutics for a variety of cancers and neurological disorders. Recent publications on a class …
Number of citations: 0 www.academia.edu
X He, L Zhang, LF Queme, X Liu, A Lu, RR Waclaw… - Nature medicine, 2018 - nature.com
… Among these lead compounds were three inhibitors that preferentially targeted HDAC3: pimelic diphenylamide 106 (PDA106), RGFP966, and apicidin 21,22 . The convergent effects of …
Number of citations: 75 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.